3,4-Dimethoxybenzohydrazide
Overview
Description
3,4-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3. It is a derivative of benzohydrazide, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions.
Mechanism of Action
Target of Action
The primary target of 3,4-Dimethoxybenzohydrazide is the multidrug efflux pump (MATE) . This protein plays a crucial role in the efflux of toxic substances and drugs out of cells, contributing to multidrug resistance in many organisms.
Mode of Action
This compound interacts with the MATE protein, potentially inhibiting its function It’s guided by the pharmacophoric features of the co-crystallized native inhibitor of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the efflux of toxic substances and drugs. By targeting the MATE protein, this compound could disrupt these pathways, leading to an accumulation of toxic substances or drugs within the cells .
Pharmacokinetics
Admet studies were performed to investigate the physicochemical/pharmacokinetics features and toxicity parameters of the synthesized derivatives . These studies are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antimicrobial activities. It has shown promising antibacterial and antifungal activities, particularly against S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, and C. albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzohydrazide can be synthesized through the reaction of methyl 3,4-dimethoxybenzoate with hydrazine hydrate. The reaction is typically carried out in ethanol under reflux conditions for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by adding n-hexane. The precipitate is then collected and washed with cold water to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzohydrazone derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3,4-Dimethoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.
3,4-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of a hydrazide group.
3,4-Dimethoxybenzylamine: Features an amine group instead of a hydrazide group.
Uniqueness: 3,4-Dimethoxybenzohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide group allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
3,4-dimethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(12)11-10)5-8(7)14-2/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQIGMMUZLDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194589 | |
Record name | Veratrohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41764-74-3 | |
Record name | Benzoic acid, 3,4-dimethoxy-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41764-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veratrohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041764743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veratrohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Veratrohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERATROHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ9HKF6NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3,4-Dimethoxybenzohydrazide derivatives against microbes?
A: Current research suggests that this compound derivatives target the multidrug efflux pump (MATE) in microbes. [] MATE pumps are transmembrane proteins that bacteria and fungi use to expel antimicrobial agents from their cells, contributing to multidrug resistance. By inhibiting MATE pumps, these derivatives can potentially overcome resistance and enhance the effectiveness of existing antibiotics. []
Q2: What structural features of this compound contribute to its biological activity?
A: The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the benzene ring of this compound significantly influences its antimicrobial activity. [] For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the benzene ring can affect the molecule's binding affinity to the MATE pump and consequently its potency. [] Additionally, the hydrazide moiety (-CONHNH2) plays a crucial role in forming hydrogen bonds with the target protein, contributing to the overall binding stability. []
Q3: What computational studies have been performed on this compound derivatives and what insights have they provided?
A: Molecular docking studies have been conducted to understand the binding modes of this compound derivatives with MATE proteins. [] These simulations help visualize the interaction between the compound and the target protein at a molecular level, identifying key binding sites and amino acid residues involved in the interaction. [] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been performed to predict the pharmacokinetic properties and potential toxicity of these derivatives, providing valuable information for drug development. []
Q4: Are there any in vivo studies supporting the antimicrobial activity of this compound derivatives?
A: Promising this compound derivatives have undergone in vivo testing in animal models to evaluate their efficacy and safety. [] This research involved biochemical analysis and histological examination of liver and kidney tissues to assess potential toxicity and evaluate the compound's effects on organ function. [] These studies provide valuable insights into the compound's behavior in a living organism and its potential for clinical translation.
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